molecular formula C21H33NO2 B1240979 3-Demethylhimbacine

3-Demethylhimbacine

Cat. No.: B1240979
M. Wt: 331.5 g/mol
InChI Key: MYEVCMOLMLFGOC-QQZNOUBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Demethylhimbacine (3-Norhimbacine) is a structural analog of the natural alkaloid himbacine, which is derived from the bark of Galbulimima species. The compound is characterized by the absence of a methyl group at the C3 position of the parent himbacine structure (Figure 1). This modification significantly alters its pharmacological profile, particularly its selectivity and potency as a muscarinic receptor antagonist.

Himbacine itself is known for its antagonistic activity at muscarinic M2 receptors, which are critical in regulating cardiac and neuronal functions .

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

(3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C21H33NO2/c1-14-6-5-8-16(22(14)2)10-11-18-17-9-4-3-7-15(17)12-19-20(18)13-24-21(19)23/h10-11,14-20H,3-9,12-13H2,1-2H3/b11-10+/t14-,15+,16+,17-,18+,19-,20+/m0/s1

InChI Key

MYEVCMOLMLFGOC-QQZNOUBOSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2COC4=O

Canonical SMILES

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2COC4=O

Synonyms

3-demethylhimbacine
3-norhimbacine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

  • Himbacine : The parent compound with a methyl group at C3.
  • 3-Demethylhimbacine : Lacks the C3 methyl group.
  • C4-Epimer of this compound : A stereoisomer with inverted configuration at C4.
Table 1: Structural and Pharmacological Comparison
Compound Structural Feature Muscarinic M2 Affinity (Relative Potency) Key Findings
Himbacine C3 methyl group High Broad muscarinic antagonism; moderate M2 selectivity .
This compound C3 demethylation Moderate to High Improved M2 subtype specificity; reduced off-target effects .
C4-Epimer (3-Demethyl) C4 stereochemical inversion Low to Moderate Lower M2 antagonism compared to this compound enantiomers .

Pharmacological Insights from Enantiomeric Studies

Takadoi et al. (2002) synthesized enantiomeric pairs of this compound and its C4-epimer to evaluate their muscarinic M2 antagonistic activity . Key findings include:

  • Enantioselectivity : The (R)-enantiomer of this compound demonstrated higher M2 receptor binding affinity than the (S)-enantiomer.
  • C4 Epimerization : Inversion at C4 reduced potency by ~50%, highlighting the importance of stereochemistry in receptor interaction.
  • Comparative Efficacy: this compound retained comparable M2 antagonism to himbacine but with enhanced selectivity, suggesting reduced interference with non-target muscarinic subtypes (e.g., M1, M3).

Mechanistic Implications

The absence of the C3 methyl group in this compound likely enhances its ability to penetrate hydrophobic binding pockets in the M2 receptor. In contrast, himbacine’s bulkier C3 methyl group may contribute to its broader but less selective activity. The C4-epimer’s reduced efficacy underscores the necessity of precise spatial alignment for receptor engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.